2-[(2,6-Dichlorobenzyl)oxy]benzoic acid - 360778-49-0

2-[(2,6-Dichlorobenzyl)oxy]benzoic acid

Catalog Number: EVT-1629639
CAS Number: 360778-49-0
Molecular Formula: C14H10Cl2O3
Molecular Weight: 297.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{(1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol

1.1 Compound Description: This compound is a β2-agonist commonly used in inhalation administration for respiratory conditions. While its specific chemical structure is not elaborated upon in the provided abstracts, its mention alongside 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid suggests a structural similarity or shared application. Further investigation into the patents referenced in the abstracts may reveal more specific information. [, ]

1.2 Relevance: Although the specific structural similarities are not explicitly stated in the provided abstracts, the fact that both compounds are mentioned together in the context of pharmaceutical formulations for inhalation administration suggests a potential structural relationship between 4-{(1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol and 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid. Further investigation is required to confirm and elaborate on the nature of this relationship. [, ]

2. 2,6-Dichlorobenzamide (BAM)2.1. Compound Description: This compound is a degradation by-product of the fungicides fluopicolide and fluopyram. [] Its thermochemical properties have been studied using computational methods. []

2.2 Relevance: 2,6-Dichlorobenzamide shares a common structural motif with 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid: the 2,6-dichlorobenzene ring. This suggests a potential synthetic route or shared starting materials. []

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)benzoic acid

3.1. Compound Description: This compound's crystal structure has been determined and reported, indicating ongoing research into its properties and potential applications. []

3.2 Relevance: This compound shares the core structure of 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid with an additional isoxazole ring system and amino group, suggesting modifications to the basic scaffold for exploring structure-activity relationships. []

2-((2,6-Dimethylphenyl)amino)benzoic acid (HDMPA)

4.1. Compound Description: HDMPA is a potential non-steroidal anti-inflammatory drug (NSAID) and thyroid medication. [, , ] Its polymorphism and ability to form cocrystals and salts have been studied, highlighting its pharmaceutical relevance. []

4.2 Relevance: This compound is an analog of 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, where the chlorine atoms have been replaced with methyl groups. This structural similarity suggests a potential exploration of 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid for similar pharmaceutical applications. [, , ]

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3CH2Cl)

5.1 Compound Description: 3CH2Cl is a novel salicylic acid derivative with potential analgesic and anti-inflammatory properties. It is being investigated as a potential replacement for acetylsalicylic acid (aspirin) due to its promising COX-2 selectivity, improved toxicity profile, and additional benefits such as antiplatelet activity. [, ]

5.2. Relevance: Both 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid and 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid are benzoic acid derivatives featuring a halogenated aromatic ring. While their specific substitution patterns differ, the shared structural motif suggests potential similarities in their chemical properties or potential for analogous biological activities. [, ]

4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

6.1. Compound Description: The crystal structure of this compound has been determined and published. []

6.2 Relevance: The presence of a pyrimidine ring linked by an ether oxygen to the benzoic acid moiety in this compound suggests a potential exploration of similar modifications in 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid to investigate the impact on its properties and activities. []

Aryl 2,6-Dipyrimidinoxybenzoates

7.1. Compound Description: This group of compounds belongs to the 2-(pyrimidin-2-yloxy)benzoic acid (PYB) class of herbicides, known for their ability to inhibit acetohydroxyacid synthase (AHAS). []

7.2 Relevance: Although not structurally identical, aryl 2,6-dipyrimidinoxybenzoates share a core benzoic acid structure with substitutions at the 2 and 6 positions, similar to 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid. This structural similarity allows for comparisons in their chemical behavior and potential applications, including the potential for herbicidal activity of the latter. []

2-[(2-Acetoxybenzoyl)oxy]benzoic acid

8.1 Compound Description: This compound is a common impurity found in ortho-acetylsalicylic acid (aspirin). []

8.2 Relevance: Both this compound and 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid are benzoic acid derivatives with substitutions at the 2-position. This shared structural feature, although with different substituents, suggests a potential for overlapping synthetic routes or similar starting materials. []

4-((4′-Carboxybenzyl)oxy)benzoic acid (H2CBOB)

9.1 Compound Description: H2CBOB serves as a building block in the synthesis of lanthanide-based coordination polymers, showcasing its versatility as a ligand. []

9.2 Relevance: This compound shares the benzoic acid framework and ether linkage with 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, albeit with a carboxybenzyl group instead of a dichlorobenzyl group. This structural similarity suggests potential for similar coordination chemistry and the formation of metal-organic frameworks. []

N,N'-bis(3-benzoic acid)naphthalene diimide (H2BBNDI)

10.1 Compound Description: H2BBNDI acts as an organic linker in the construction of an electron-deficient metal-organic framework (MOF). The resulting MOF, Eu2(BBNDI)3(DMF)2 (MOF 1), exhibits interesting properties such as reversible photochromism and catalytic activity in the selective oxidation of 2,6-di-tert-butylphenol. []

10.2 Relevance: While not directly structurally analogous to 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, both H2BBNDI and the target compound are benzoic acid derivatives. H2BBNDI's ability to form MOFs with distinct properties suggests exploring 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid's potential for similar applications in materials science. []

cis-4-[4-(3-Adamantan-1-ylureido)cyclohexyl-oxy]benzoic acid (c-AUCB)

11.1 Compound Description: This compound is a novel inhibitor of soluble epoxide hydrolase (sEH). [] Studies show that it exhibits antihypertensive and cardioprotective effects in rats with angiotensin II-dependent hypertension. []

11.2 Relevance: Despite being structurally different from 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, c-AUCB's classification as a benzoic acid derivative with a complex substituent at the 4-position highlights the diverse biological activities associated with this class of compounds. It suggests exploring 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid for potential pharmacological activity. []

12.1 Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). [] It demonstrates efficacy in various in vitro and in vivo models of inflammation. []

12.2 Relevance: Although structurally dissimilar to 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, efipladib's identity as a benzoic acid derivative emphasizes the broad spectrum of biological activities found within this chemical class. This diversity might encourage further investigation of the target compound for potential therapeutic applications. []

2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid

13.1. Compound Description: The crystal structure of this compound has been analyzed, revealing details about its molecular geometry and intermolecular interactions. []

2-[(4-{[(4-Methylphenyl)sulfonothioyl]oxy}phenyl)methylene]amino}benzoic acid

14.1 Compound Description: This compound serves as a ligand, forming complexes with Co(II), Ni(II), and Cu(II) ions. [] These complexes have shown promising antibacterial and antifungal activities in vitro. []

14.2 Relevance: While structurally distinct from 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, the presence of a benzoic acid moiety in 2-[(4-{[(4-Methylphenyl)sulfonothioyl]oxy}phenyl)methylene]amino}benzoic acid, and its ability to form metal complexes with biological activity, highlights the potential of exploring similar avenues with the target compound. []

2-(2,6-Dichlorophenylcarbamoyl)benzoic acid

15.1. Compound Description: The crystal structure of this compound has been determined, revealing details about its molecular conformation and intermolecular interactions, particularly hydrogen bonding patterns. []

15.2 Relevance: This compound shares the 2,6-dichlorophenyl substituent with 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, although connected through a carbamoyl group instead of an ether linkage. This structural resemblance suggests potential similarities in their chemical properties and reactivity. []

4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid

16.1 Compound Description: This compound was synthesized using a previously established procedure. []

3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid

17.1. Compound Description: This compound is a semi-synthetic derivative of glycyrrhetic acid, a natural product with a range of biological activities. [] This derivative exhibits significant antiproliferative, apoptotic, and anti-angiogenic activity in vitro, suggesting potential applications in cancer therapy. []

17.2 Relevance: The presence of the 2,6-dichlorobenzyl group in both 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid and 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, despite the different core structures, is noteworthy. It suggests a potential for shared synthetic intermediates or similar reactivity patterns of the 2,6-dichlorobenzyl moiety. []

2-[(2,6-Dihydroxyphenyl)ethynyl]benzoic acid

18.1. Compound Description: The crystal structure of this compound has been solved and analyzed, providing insights into its molecular geometry, planarity, and intermolecular interactions, including hydrogen bonding. []

Potassium 2,4 and 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate

19.1. Compound Description: These compounds are structurally related isomers with herbicidal activity. [] Their synthesis involves using 2-methylsufonyl-4,6-dimethoxypyrimidine and the corresponding dihydroxybenzoic acid. []

2,6-Diamino-4-chloropyrimidine–benzoic acid (1/1)

20.1. Compound Description: This compound is a cocrystal composed of 2,6-diamino-4-chloropyrimidine and benzoic acid in a 1:1 ratio. [] Its crystal structure, characterized by various hydrogen bonding interactions, has been determined and reported. []

5-Cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid

21.1. Compound Description: This compound is a potent dihydroorotate dehydrogenase (DHODH) inhibitor. [, ] Its sodium salt and pharmaceutically acceptable solvates have been synthesized and are being explored for potential therapeutic applications. [, ]

4,4ʹ-Oxy-bis(benzoic acid) (H2OBA)

22.1. Compound Description: H2OBA is a dicarboxylic acid commonly employed as an organic linker in the synthesis of metal-organic frameworks (MOFs). [] Its rigid structure and ability to bridge metal centers make it a valuable building block in materials chemistry. []

3-(6-Bromobenzothiazole-2-azo)-2,6-dihydroxy benzoic acid (BTAB)

23.1. Compound Description: BTAB is a color-producing reagent used in analytical chemistry, particularly for the spectrophotometric determination of metal ions. [, ] It forms colored complexes with various metal ions, allowing for their quantitative analysis. [, ]

4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol (6a-i series)

24.1. Compound Description: This series of compounds incorporates a 2,6-dimethoxyphenol moiety linked through an ether bridge to a 1,3,4-oxadiazole ring, which is further substituted with various aryl groups. [] These compounds were synthesized and evaluated for their antioxidant properties using DPPH and FRAP assays. []

2,6-Bis(trifluoromethyl)benzoic acid

25.1. Compound Description: The crystal structure of this compound, which contains two independent molecules in the asymmetric unit, has been determined and reported. []

4-(2,6-Dimethylheptyl)benzoic acid

26.1. Compound Description: This compound, featuring a chiral center, has been synthesized in both its (S)- and (R)-enantiomeric forms using a lipase-mediated stereodivergent approach. [] This method highlights the utility of enzymatic reactions in asymmetric synthesis. []

2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid

27.1 Compound Description: Belonging to the pyrimidinyloxybenzoic acid group, this compound demonstrates herbicidal activity. [] It exhibits C-H...O and O-H...N intermolecular hydrogen bonds, contributing to its crystal structure stability. []

3-(Benzothiazoleazo)-5-bromo-2,6-dihydroxybenzoic acid

28.1 Compound Description: This compound acts as a colorimetric reagent for copper(II) ions, forming a stable red complex in a buffered solution. [] Its high sensitivity and selectivity make it valuable for analytical applications. []

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

29.1 Compound Description: This compound was successfully synthesized using a novel, efficient method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. [] This approach employs 1,1'-carbonyldiimidazole (CDI) and base-promoted cycle opening, offering a new route for synthesizing similar compounds. []

5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol

30.1. Compound Description: This series of compounds incorporates a 2,6-dimethoxyphenol moiety linked to a 5-amino-1,2,4-triazole ring through various substituents. [] Synthesized and characterized, these compounds were tested for their antioxidant activity using DPPH and FRAP assays. []

31.1 Compound Description: This study describes the synthesis and characterization of a series of tri- and diorganotin(IV) complexes with 2-[N-(2,6-dichloro-3-methylphenyl)amino]benzoic acid as the ligand. [] These compounds were screened for their antibacterial activity. []

31.2 Relevance: While not directly structurally related to 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid, the use of a 2,6-dichloro-substituted benzoic acid derivative as a ligand in the formation of organotin(IV) complexes, with potential biological activity, provides valuable insight into potential research directions for the target compound. []

Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DMβCD)

32.1. Compound Description: DMβCD is a chemically modified cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various guest molecules. [] This specific derivative has been investigated for its ability to form inclusion complexes with benzoic acid, highlighting its potential in pharmaceutical formulations and drug delivery systems. []

5-({[2-Amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

33.1 Compound Description: The development of a novel crystalline form for this compound, along with methods for producing its zwitterion, are central to this invention. [, , , , ] These findings may have implications for drug formulation and delivery. [, , , , ]

Properties

CAS Number

360778-49-0

Product Name

2-[(2,6-Dichlorobenzyl)oxy]benzoic acid

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]benzoic acid

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2,(H,17,18)

InChI Key

QLLWQACDCKPXBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.